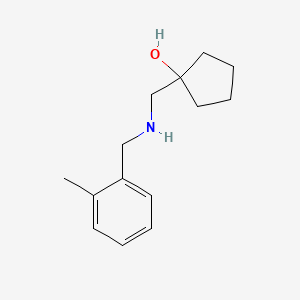
1-(((2-Methylbenzyl)amino)methyl)cyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(((2-Methylbenzyl)amino)methyl)cyclopentan-1-ol is an organic compound that features a cyclopentanol structure with a 2-methylbenzylamino substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((2-Methylbenzyl)amino)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 2-methylbenzylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
1-(((2-Methylbenzyl)amino)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various alcohols.
科学的研究の応用
1-(((2-Methylbenzyl)amino)methyl)cyclopentan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(((2-Methylbenzyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-Benzyl-N-methylethanolamine: This compound has a similar structure but with an ethanolamine backbone.
2-Cyclopenten-1-ol: Another related compound with a cyclopentanol structure but different substituents.
Uniqueness
1-(((2-Methylbenzyl)amino)methyl)cyclopentan-1-ol is unique due to its specific combination of a cyclopentanol ring and a 2-methylbenzylamino group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
特性
分子式 |
C14H21NO |
|---|---|
分子量 |
219.32 g/mol |
IUPAC名 |
1-[[(2-methylphenyl)methylamino]methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C14H21NO/c1-12-6-2-3-7-13(12)10-15-11-14(16)8-4-5-9-14/h2-3,6-7,15-16H,4-5,8-11H2,1H3 |
InChIキー |
UGHBDIISTXEEID-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CNCC2(CCCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


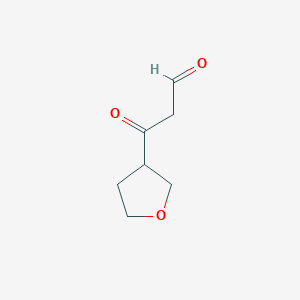

![3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B13339980.png)

![3-[2-(Methylamino)pyrimidin-5-yl]propan-1-ol](/img/structure/B13339990.png)
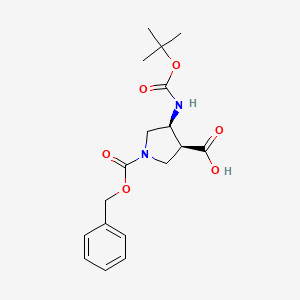
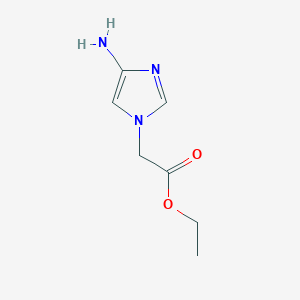
![Methyl 7-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate](/img/structure/B13340005.png)
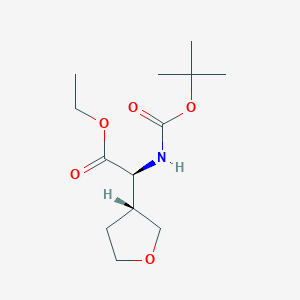
![5-Cyclopropylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13340023.png)

![2-Amino-3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylpropanamide](/img/structure/B13340028.png)


